molecular formula C5H5NO B153720 2(5H)-Pyridinone CAS No. 138169-46-7

2(5H)-Pyridinone

Cat. No. B153720
M. Wt: 95.1 g/mol
InChI Key: CSMMEAYSMCAJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Pyridinone is an organic compound with the molecular formula C5H5NO. It is a heterocyclic compound that contains a pyridine ring and a ketone group. 2(5H)-Pyridinone is a versatile chemical that has various applications in scientific research.

Mechanism Of Action

The mechanism of action of 2(5H)-Pyridinone is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming stable complexes. The formation of these complexes can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

2(5H)-Pyridinone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2(5H)-Pyridinone in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry. However, one of the limitations of using 2(5H)-Pyridinone is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many future directions for the use of 2(5H)-Pyridinone in scientific research. One area of interest is the development of new metal complexes for use as catalysts in organic synthesis. Another area of interest is the use of 2(5H)-Pyridinone as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the anti-inflammatory and anti-tumor properties of 2(5H)-Pyridinone make it a promising candidate for the development of new drugs.

Synthesis Methods

The synthesis of 2(5H)-Pyridinone can be achieved by various methods. One of the most common methods is the reaction of pyridine with carbon monoxide and hydrogen in the presence of a catalyst such as nickel or cobalt. Another method involves the reaction of pyridine with an aldehyde or a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate compound that is then treated with an acid to yield 2(5H)-Pyridinone.

Scientific Research Applications

2(5H)-Pyridinone has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. In addition, 2(5H)-Pyridinone has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

138169-46-7

Product Name

2(5H)-Pyridinone

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

IUPAC Name

3H-pyridin-6-one

InChI

InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2

InChI Key

CSMMEAYSMCAJPJ-UHFFFAOYSA-N

SMILES

C1C=CC(=O)N=C1

Canonical SMILES

C1C=CC(=O)N=C1

synonyms

2(5H)-Pyridinone(9CI)

Origin of Product

United States

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